Bufotalin
Overview
Description
Bufotalin is a toxic steroid C26H36O6 obtained especially from the skin glands of the common toad of Europe . It is a cardiotoxic bufanolide steroid, cardiac glycoside analogue, secreted by a number of toad species . Bufotalin is a constituent of Ch’an Su, a traditional Chinese medicine used for cancer .
Molecular Structure Analysis
The molecular formula of Bufotalin is C26H36O6 . It is also known as 3β,14-Dihydroxy-5β-bufa-20,22-dienolid-16β-yl acetate .Chemical Reactions Analysis
Bufotalin undergoes various chemical reactions. For instance, acetoxylation at 16-C of bufalin produces bufotalin . If bufotalin is esterified with suberyl arginine, the bufotalin-like steroid bufotoxin is obtained .Physical And Chemical Properties Analysis
Bufotalin is a colorless liquid, soluble in methanol, ethanol, DMSO, and other organic solvents .Scientific Research Applications
Antitumor Effects in Hepatocellular Carcinoma : Bufotalin induces apoptosis in human hepatocellular carcinoma Hep 3B cells through a pathway involving caspases and apoptosis-inducing factor (AIF) (Su, Lin, Lin, & Won, 2009).
Inhibition of Multidrug Resistant Liver Cancer Cells : It also exhibits a strong inhibitory effect on the viability of multidrug-resistant liver cancer cells, suggesting its potential as a treatment for liver cancer with multidrug resistance (Zhang et al., 2012).
Pharmacokinetics and Tissue Distribution : In mice, bufotalin has been shown to quickly distribute and eliminate from plasma, with significant concentrations found in the brain and lung, indicating its potential as an antitumor candidate for lung cancer (Yu & Hou, 2010).
Effects on Malignant Melanoma : Bufotalin significantly inhibits the proliferation of human melanoma skin cancer cell line A375 by inducing cell cycle arrest and apoptosis (Pan et al., 2019).
Apoptosis in Osteoblastoma Cells : It induces cell death and apoptosis in osteoblastoma cells, involving endoplasmic reticulum (ER) stress activation, suggesting its use as a novel anti-osteoblastoma agent (Zhu et al., 2014).
Metabolism by Cytochrome P450 3A Enzymes : Bufotalin is metabolized primarily by CYP3A4 and CYP3A5 enzymes, which is important for understanding its pharmacokinetics and safety profiles (Dai et al., 2019).
Effect on Esophageal Squamous Cell Carcinoma : Bufotalin exhibits anticancer effects against esophageal squamous cell carcinoma by regulating the p53 signaling pathway (Lin et al., 2017).
Sensitizing Cancer Cells to Apoptosis : Bufotalin can sensitize cancer cells to apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and tumor necrosis factor-alpha (TNF-α), indicating its role as a potent sensitizer in cancer therapy (Waiwut et al., 2011).
Amelioration of Sjögren’s Syndrome : In a study, bufotalin ameliorated experimental Sjögren’s syndrome development by inhibiting Th17 generation, indicating its potential in treating autoimmune diseases (Huang et al., 2020).
Safety And Hazards
properties
IUPAC Name |
[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O6/c1-15(27)32-21-13-26(30)20-6-5-17-12-18(28)8-10-24(17,2)19(20)9-11-25(26,3)23(21)16-4-7-22(29)31-14-16/h4,7,14,17-21,23,28,30H,5-6,8-13H2,1-3H3/t17-,18+,19+,20-,21+,23+,24+,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZHMAYHYHEWBW-NVOOAVKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=COC(=O)C=C5)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=COC(=O)C=C5)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894008 | |
Record name | Bufotalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bufotalin | |
CAS RN |
471-95-4 | |
Record name | Bufotalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=471-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufotalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bufotalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60894008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUFOTALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGL9670I6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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